2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4,5-trichlorophenyl group and a carboxaldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable pyrimidine precursor. One common method is the Vilsmeier-Haack formylation, which involves the reaction of 2,4,5-trichlorobenzaldehyde with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl ring.
Condensation Reactions: It can react with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO (dimethyl sulfoxide) are commonly used.
Condensation: Reactions with primary amines or hydrazines typically occur in the presence of a catalyst such as acetic acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Condensation: Formation of Schiff bases or hydrazones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of target enzymes or receptors, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloropyrimidine: Similar in structure but lacks the carboxaldehyde group.
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde: Contains amino and dichloro substituents instead of trichlorophenyl.
Uniqueness
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to the presence of both the trichlorophenyl and carboxaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H5Cl3N2O |
---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-8-2-10(14)9(13)1-7(8)11-15-3-6(5-17)4-16-11/h1-5H |
InChI Key |
MONAJTLYRSAIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.